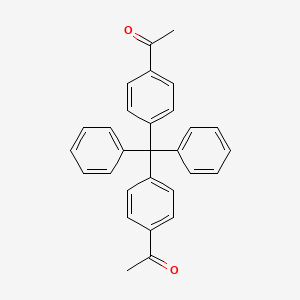![molecular formula C7H8OS B12577765 3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane CAS No. 207989-10-4](/img/structure/B12577765.png)
3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-7-thiatetracyclo[3310~2,4~0~6,8~]nonane is a unique organic compound characterized by its complex tetracyclic structure This compound contains oxygen and sulfur atoms within its ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of boron trifluoride etherate as a catalyst. The reaction is carried out by heating the precursors in the presence of this catalyst, leading to the formation of the desired tetracyclic structure .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane undergoes various chemical reactions, including:
Isomerization: This compound can isomerize under the action of catalytic amounts of boron trifluoride etherate or upon heating.
Pyrolysis: The compound can decompose through pyrolysis, leading to the formation of multiple products.
Common Reagents and Conditions
Boron Trifluoride Etherate: Used as a catalyst for isomerization reactions.
High Temperature: Applied during pyrolysis to induce decomposition.
Major Products Formed
Scientific Research Applications
3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tetracyclic structures and their reactivity.
Fuel Research: Investigated as a potential high-energy-density liquid fuel due to its high net heat of combustion and good low-temperature performance.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane involves its ability to undergo isomerization and pyrolysis. The isomerization process is facilitated by the presence of boron trifluoride etherate, which acts as a catalyst. During pyrolysis, the compound decomposes through a series of reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane: A similar compound without the oxygen and sulfur atoms, used as a high-energy fuel.
Exo-exo-Tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane: Another variant that undergoes isomerization under similar conditions.
Uniqueness
3-Oxa-7-thiatetracyclo[3310~2,4~0~6,8~]nonane is unique due to the presence of oxygen and sulfur atoms within its tetracyclic structure
Properties
CAS No. |
207989-10-4 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
3-oxa-7-thiatetracyclo[3.3.1.02,4.06,8]nonane |
InChI |
InChI=1S/C7H8OS/c1-2-4-5(8-4)3(1)7-6(2)9-7/h2-7H,1H2 |
InChI Key |
BZBNWQNUOSSUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2S4)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


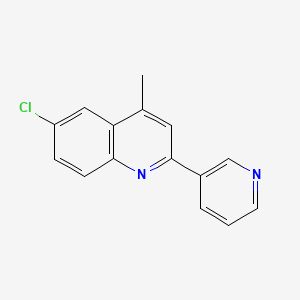
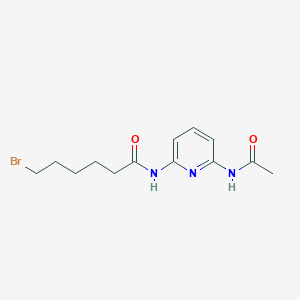

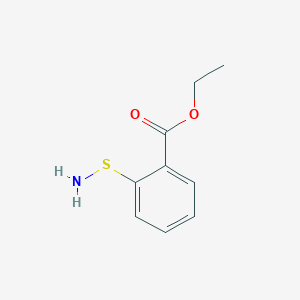
![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)
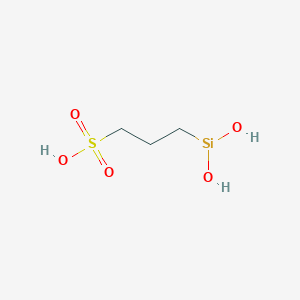
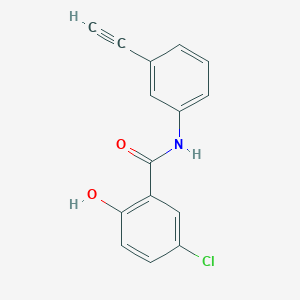
![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
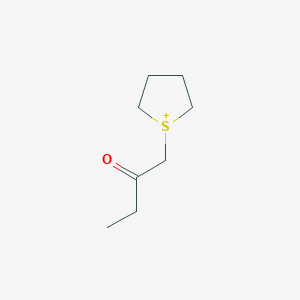
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
